3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine
Overview
Description
3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, related to 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine, demonstrates its value as a scaffold for synthesizing diverse heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have potential applications in drug discovery and development due to their structural diversity and biological activities (Gomaa & Ali, 2020).
Role in Medicinal Chemistry
Pyrazole derivatives, including structures similar to this compound, are recognized for their significant pharmacological properties. They serve as a pharmacophore in the development of compounds with activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and more. This highlights the importance of such heterocycles in the discovery and optimization of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Development of New Anticancer Agents
Research into pyrazoline derivatives is driven by their potential as versatile pharmacophores for the inhibition of various biological targets, including monoamine oxidase (MAO). Substitutions at specific positions on the pyrazoline nucleus have shown significant activity, indicating the scaffold's promise in the development of new anticancer agents. This area of research is crucial for the design of more effective and selective cancer therapies (Mathew et al., 2013).
Antifungal Applications
The structure-activity relationship (SAR) studies of small molecules against Fusarium oxysporum, a significant agricultural pathogen, reveal the antifungal potential of pyrazoline derivatives. These findings are critical for developing new antifungal agents to combat plant diseases and ensure crop protection (Kaddouri et al., 2022).
Properties
IUPAC Name |
3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-5-4-6-12(7-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJTGBGHKNHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192173 | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-94-0 | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955964-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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